molecular formula C4H9N3O2 B143777 N,N'-Dimethyl-2-nitro-1,1-ethenediamine CAS No. 54252-45-8

N,N'-Dimethyl-2-nitro-1,1-ethenediamine

Cat. No. B143777
CAS RN: 54252-45-8
M. Wt: 131.13 g/mol
InChI Key: VQBVPDAUEBSGMB-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-2-nitro-1,1-ethenediamine is a chemical compound structurally related to other ethylenediamine derivatives. It is of interest due to its prototropic exchange equilibria and its ability to form complexes with metals, as seen in the synthesis of nickel(II) complexes .

Synthesis Analysis

The synthesis of N,N'-dimethyl-2-nitro-1,1-ethenediamine-related compounds involves various methods. For instance, a trinuclear nickel(II) complex can be synthesized by reacting a related N2S2 ligand with NiCl2 in methanol, leading to a compound with a unique chair conformation and specific Ni-N and Ni-S distances . Another synthesis method involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding different sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized nickel(II) complex reveals a trinuclear unit with two terminal NiN2S2 environments and a central NiS4 plane. The compound crystallizes in the monoclinic space group P2 1 /n, with specific cell dimensions and a dihedral angle between nickel planes . Additionally, the structure of a novel long-chain acyclic phosphazene related to N,N'-dimethyl-2-nitro-1,1-ethenediamine was determined via X-ray crystallography, confirming its formation through a Staudinger reaction .

Chemical Reactions Analysis

The chemical reactivity of N,N'-dimethyl-2-nitro-1,1-ethenediamine is highlighted by its ability to undergo prototropic exchange equilibria. The compound exhibits several protonation constants, which have been determined through changes in electronic spectra in media of varying acidity . Furthermore, the compound can react with phosphoryl azide to form a phosphazene derivative, as evidenced by the synthesis of a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-dimethyl-2-nitro-1,1-ethenediamine and its derivatives are characterized by their protonation constants and electronic spectra. The protolytic constants of the compound have been determined spectrophotometrically, with specific pKa values associated with C-protonation of the nitroethenediamine fragment and the addition of HO- anion at the same double bond . These properties are crucial for understanding the behavior of the compound in various chemical environments.

Scientific Research Applications

Pharmacological Effects and General Pharmacology

N,N'-Dimethyl-2-nitro-1,1-ethenediamine, as a component in drugs like nizatidine and ranitidine, has been studied for its pharmacological effects on various systems. Nizatidine, containing this compound, shows selective H2-antagonist properties with minimal secondary pharmacological side effects (Bemis et al., 1989).

Chemical and Structural Analysis

Structural and chemical analysis of compounds including N,N'-Dimethyl-2-nitro-1,1-ethenediamine reveals insights into their properties. For example, ranitidine hydrochloride, which contains this compound, shows interesting structural characteristics in its crystal form, with bond lengths indicating significant electron delocalization (Hempel et al., 2000).

Protolytic Constants and Spectrophotometric Studies

The prototropic exchange equilibria of nizatidine, ranitidine, and structurally related N,N'-Dimethyl-2-nitro-1,1-ethenediamine have been investigated, revealing several protonation constants and insights into hydroxylation equilibria in alkaline media. Molecular orbital calculations support these findings (Dumanović et al., 1997).

Electrochemical Analysis

Electrochemical methods have been employed for the determination of compounds like ranitidine hydrochloride, which includes N,N'-Dimethyl-2-nitro-1,1-ethenediamine, in pharmaceutical formulations and biological fluids. This approach offers advantages in terms of simplicity, rapidity, and sensitivity (Liang Ming, 2013).

Metabolic Degradation Studies

Studies on the metabolic degradation of nitroethenediamine, a key functional unit in H2-receptor antagonists including this compound, have been conducted to understand the mechanism of degradation by enzymes like N-oxide reductase. Quantum chemical studies help elucidate this metabolic process and its implications (Dhaked & Bharatam, 2015).

properties

IUPAC Name

1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVPDAUEBSGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495172
Record name N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-2-nitro-1,1-ethenediamine

CAS RN

54252-45-8
Record name 1,1-Bis(methylamino)-2-nitroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(METHYLAMINO)-2-NITROETHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-2-nitro-1,1-ethenediamine

Citations

For This Compound
37
Citations
D Dumanović, I Juranić, D Dželetović, VM Vasić… - … of pharmaceutical and …, 1997 - Elsevier
The prototropic exchange equilibria of two drugs, nizatidine (I) and ranitidine (II), and also of structurally related the N,N′-dimethyl-2-nitro-1,1-ethenediamine molecule (III) were …
Number of citations: 39 www.sciencedirect.com
T Ishida, Y In, M Inoue - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of ranitidine hydrochloride Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 46 Part 10 …
Number of citations: 29 scripts.iucr.org
A Hempel, N Camerman, D Mastropaolo… - … Section C: Crystal …, 2000 - scripts.iucr.org
In the title compound, dimethyl({5-[2-(1-methylamino-2-nitroethenylamino)ethylthiomethyl]-2-furyl}methyl)ammonium chloride, C13H23N4O3S+·Cl−, protonation occurs at the …
Number of citations: 24 scripts.iucr.org
DK Dhaked, PV Bharatam - RSC advances, 2013 - pubs.rsc.org
The nitroethenediamine moiety is present in several important chemical species including therapeutic agents like ranitidine. In the scientific literature, the ranitidine molecule is …
Number of citations: 14 pubs.rsc.org
HN De Armas, OM Peeters, N Blaton… - Journal of …, 2009 - Elsevier
Ranitidine hydrochloride (RAN-HCl), a known anti-ulcer drug, is the product of reaction between HCl and ranitidine base (RAN-B). RAN-HCl has been extensively studied; however this …
Number of citations: 22 www.sciencedirect.com
J Lv, L Wang, Y Li - Journal of Environmental Sciences, 2017 - Elsevier
N-nitrosodimethylamine (NDMA) is an emerging disinfection by-product which is formed during water disinfection in the presence of amine-based precursors. Ranitidine, as one kind of …
Number of citations: 25 www.sciencedirect.com
MJ Ezell, W Wang, D Shemesh, A Ni… - ACS Earth and Space …, 2019 - ACS Publications
Neonicotinoid (NN) pesticides have widespread use, largely replacing other pesticides such as the carbamates. Hence, there is a need to understand their environmental fates at a …
Number of citations: 11 pubs.acs.org
C Christophoridis, MC Nika, R Aalizadeh… - Science of the Total …, 2016 - Elsevier
This study focuses on the effect of experimental parameters on the removal of ranitidine (RAN) during ozonation and the identification of the formed transformation products (TPs). The …
Number of citations: 48 www.sciencedirect.com
Z Li, NM Fitzgerald, Z Albert, WT Jiang - Colloids and Surfaces B …, 2016 - Elsevier
As natural ingredients and excipients, kaolinite and talc were frequently studied for their interactions with drugs in pharmaceutical formulations. In this study, the uptake of ranitidine (RT) …
Number of citations: 14 www.sciencedirect.com
L Wang, X Wang, L Liao, Q Wu, H Yin, Z Li - Materials, 2020 - mdpi.com
Excipients play an important role in pharmaceutical formulations. Many clay minerals, because of their large specific surface area and inert behaviour in reactions with active ingredients…
Number of citations: 11 www.mdpi.com

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